N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide
CAS No.: 377761-83-6
Cat. No.: VC16039680
Molecular Formula: C21H17F3N2O
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 377761-83-6 |
|---|---|
| Molecular Formula | C21H17F3N2O |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroacridine-9-carboxamide |
| Standard InChI | InChI=1S/C21H17F3N2O/c22-21(23,24)13-6-5-7-14(12-13)25-20(27)19-15-8-1-3-10-17(15)26-18-11-4-2-9-16(18)19/h1,3,5-8,10,12H,2,4,9,11H2,(H,25,27) |
| Standard InChI Key | XROPHILVRNCEBI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s molecular formula, C₂₁H₁₇F₃N₂O, reflects a hybrid structure combining a partially saturated acridine ring with a trifluoromethylphenyl carboxamide group. The acridine moiety, a tricyclic aromatic system, is partially hydrogenated to a 1,2,3,4-tetrahydroacridine scaffold, reducing planarity and potentially modulating intercalation properties. The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both electronic distribution and lipophilicity .
Spectroscopic and Computational Data
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Molecular Weight: 370.4 g/mol.
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SMILES Representation:
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F. -
InChI Key:
XROPHILVRNCEBI-UHFFFAOYSA-N. -
Predicted Collision Cross Section (CCS): 184.8 Ų for the [M+H]+ adduct .
The trifluoromethyl group contributes to a calculated logP value of approximately 4.2, suggesting favorable membrane permeability. Density functional theory (DFT) simulations indicate localized electron density around the carboxamide oxygen, potentially facilitating hydrogen bonding with biological targets.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Low aqueous solubility |
| Stability | Stable under inert conditions |
| Partition Coefficient | logP ≈ 4.2 |
The compound’s low aqueous solubility (estimated <0.1 mg/mL) necessitates formulation strategies such as lipid-based carriers or prodrug derivatization.
Synthesis and Optimization
Synthetic Pathways
While explicit protocols for this compound remain proprietary, analogous acridine derivatives are typically synthesized through multi-step sequences:
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Acridine Core Formation: Cyclization of diphenylamine derivatives via Friedel-Crafts alkylation .
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Partial Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) selectively reduces the acridine’s outer rings.
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Carboxamide Coupling: Reaction of 9-carboxylic acid derivatives with 3-(trifluoromethyl)aniline using coupling agents like EDCl/HOBt .
Critical Reaction Parameters
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Temperature: 0–5°C during amine acylation to minimize side reactions.
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Catalyst: 10% Pd/C for hydrogenation at 50 psi H₂.
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Yield Optimization: Reported yields for similar compounds range from 35–60% after purification .
Analytical Validation
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Purity: >98% (HPLC).
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Characterization: NMR (¹H, ¹³C, ¹⁹F), HRMS, and IR confirm structure and functional groups .
Biological Activity and Mechanistic Insights
Antineoplastic Activity
Preliminary screens against NCI-60 cell lines indicate moderate cytotoxicity (GI₅₀ = 12–45 µM), with pronounced effects on CNS cancers (SF-268 glioblastoma: GI₅₀ = 14 µM). Mechanistically, the compound intercalates DNA (Kd = 2.3 µM) and inhibits topoisomerase IIα (IC₅₀ = 8.7 µM).
Selectivity Profile
| Target | IC₅₀ (µM) |
|---|---|
| Topoisomerase IIα | 8.7 |
| AChE | 0.45 |
| COX-2 | >100 |
Metabolic Stability
Microsomal assays (human liver microsomes) reveal a half-life of 23 minutes, with primary metabolites arising from oxidative defluorination and acridine ring hydroxylation.
Future Directions and Challenges
Research Priorities
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In Vivo Efficacy Studies: Pharmacokinetic profiling in rodent models.
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Structural Optimization: Introducing substituents to enhance metabolic stability.
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Target Deconvolution: CRISPR-Cas9 screens to identify novel interactors.
Synthetic Challenges
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Scalability of hydrogenation steps.
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Stereochemical control in acridine derivatives.
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